molecular formula C20H18F2N6O B607846 GSK547

GSK547

货号: B607846
分子量: 396.4 g/mol
InChI 键: SJVGFKBLUYAEOK-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK’547 是一种高度选择性和强效的受体相互作用丝氨酸/苏氨酸蛋白激酶 1 (RIPK1) 抑制剂。 该化合物在抑制巨噬细胞介导的胰腺癌适应性免疫耐受方面得到了广泛研究 .

作用机制

GSK’547 通过与受体相互作用丝氨酸/苏氨酸蛋白激酶 1 的 ATP 结合位点后部 N 末端和 C 末端结构域之间的变构口袋结合发挥其作用。这种结合抑制受体相互作用丝氨酸/苏氨酸蛋白激酶 1 的激酶活性,从而抑制胰腺癌中巨噬细胞介导的适应性免疫耐受。 所涉及的分子靶点和途径包括受体相互作用丝氨酸/苏氨酸蛋白激酶 1 信号通路,该通路在细胞存活、凋亡和坏死性凋亡中起着至关重要的作用 .

生化分析

Biochemical Properties

GSK547 interacts with RIPK1, a key protein for transducing signals induced by several immune receptors . It binds in the allosteric pocket between the N-terminal and C-terminal domains at the back of the ATP binding site . This interaction inhibits RIPK1’s kinase activity, which can drive cell death (apoptosis and necroptosis) and proinflammatory cytokine production .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound acts on T Cells, elevating pan-T cell infiltration and significantly activating PDA-infiltrating T cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is selective for RIPK1 over a panel of 371 kinases .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to reduce atherosclerotic plaque lesion area at 2 weeks of treatment, but unexpectedly exacerbated atherosclerosis at 4 weeks of treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, this compound (100 mg/kg) increases survival and reduces tumor volume and the number of liver metastases in a P48Cre KrasG12D orthotopic mouse model of progressive pancreatic ductal adenocarcinoma (PDA) .

Metabolic Pathways

This compound is involved in the RIPK1-mediated signaling pathway . It inhibits RIPK1’s kinase activity, which can drive cell death (apoptosis and necroptosis) and proinflammatory cytokine production .

化学反应分析

GSK’547 会经历各种类型的化学反应,包括:

    氧化: GSK’547 在特定条件下可以被氧化,导致形成氧化衍生物。

    还原: 该化合物也可以进行还原反应,从而产生还原形式。

    取代: GSK’547 可以参与取代反应,其中特定的官能团被其他官能团取代。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂,以促进反应。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

GSK’547 具有广泛的科学研究应用,包括:

    化学: 用作工具化合物来研究受体相互作用丝氨酸/苏氨酸蛋白激酶 1 的抑制及其对各种生化途径的影响。

    生物学: 研究其在调节免疫反应中的作用,特别是在巨噬细胞介导的适应性免疫耐受中。

    医学: 探索作为治疗胰腺癌和其他涉及受体相互作用丝氨酸/苏氨酸蛋白激酶 1 信号通路的疾病的潜在治疗剂。

    工业: 用于开发针对受体相互作用丝氨酸/苏氨酸蛋白激酶 1 的新药和治疗剂 .

相似化合物的比较

GSK’547 作为受体相互作用丝氨酸/苏氨酸蛋白激酶 1 的抑制剂,其高度选择性和效力独一无二。 与其他类似化合物(如 GSK’963)相比,GSK’547 在小鼠体内显示出 400 倍的口服药代动力学改善 . 其他类似化合物包括:

GSK’547 因其改进的药代动力学特性和更高的选择性而脱颖而出,使其成为科学研究和潜在治疗应用的宝贵工具。

属性

IUPAC Name

6-[4-[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N6O/c21-15-7-14(8-16(22)9-15)18-1-4-26-28(18)20(29)13-2-5-27(6-3-13)19-10-17(11-23)24-12-25-19/h4,7-10,12-13,18H,1-3,5-6H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVGFKBLUYAEOK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N2[C@@H](CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: GSK547 is a highly selective inhibitor of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) kinase activity [, , , , ]. By inhibiting RIPK1 kinase, this compound disrupts the signaling pathways involved in both apoptosis (programmed cell death) and necroptosis (a regulated form of necrosis) [, , , ].

A: this compound has shown significant anti-inflammatory effects in preclinical models of inflammatory bowel disease (IBD) and Chronic Obstructive Pulmonary Disease (COPD) [, ]. In a mouse model of T-cell-dependent colitis, this compound administration reduced disease severity, colon thickness, and mucosal damage []. Furthermore, this compound treatment suppressed the production of pro-inflammatory cytokines like TNF-α, IL-17A, INF-γ, IL-6, and MCP-1 in the colon []. In COPD models, this compound attenuated airway inflammation, airway remodeling, emphysema, and cell death [].

A: Yes, in the T-cell transfer model of colitis, treatment with this compound resulted in a decrease in serum amyloid A (SAA) levels in plasma and calprotectin RNA levels in the colon, both of which are considered relevant translational biomarkers in IBD [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。